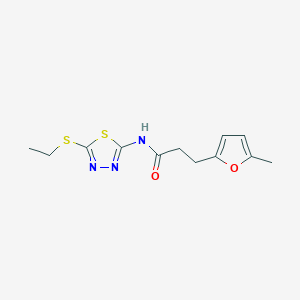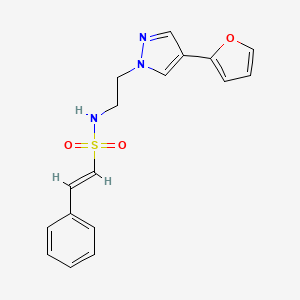
(E)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylethenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(E)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylethenesulfonamide” is a complex organic molecule. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . It also contains a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms . The “E” in the name indicates the geometry around the double bond, with the highest priority groups on opposite sides.
Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The furan ring is aromatic and relatively stable, but can undergo electrophilic substitution reactions . The pyrazole ring can act as a bidentate ligand, binding to metals through its nitrogen atoms .Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of (E)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylethenesulfonamide:
Anticancer Activity
This compound has shown potential as an anticancer agent. Its structure allows it to interact with various cellular targets, leading to the inhibition of cancer cell proliferation. Studies have demonstrated its ability to induce apoptosis in cancer cells, making it a promising candidate for further development in cancer therapy .
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory effects. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. This makes it a potential therapeutic agent for treating inflammatory diseases such as arthritis and inflammatory bowel disease .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties and has shown effectiveness against a range of bacterial and fungal pathogens. Its mechanism of action involves disrupting microbial cell membranes and inhibiting essential enzymes, making it a valuable candidate for developing new antimicrobial agents .
Neuroprotective Effects
Studies have explored the neuroprotective potential of this compound. It has been found to protect neuronal cells from oxidative stress and apoptosis, which are common features in neurodegenerative diseases like Alzheimer’s and Parkinson’s. This suggests its potential use in developing treatments for neurodegenerative disorders .
Drug Delivery Systems
The compound’s chemical properties make it suitable for use in drug delivery systems. Its ability to form stable complexes with various drugs can enhance the solubility, stability, and bioavailability of therapeutic agents. This application is particularly important in improving the efficacy of poorly soluble drugs.
These applications highlight the versatility and potential of (E)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylethenesulfonamide in various fields of scientific research. Each application opens up new avenues for further investigation and development.
If you have any specific questions or need more details on any of these applications, feel free to ask!
Molecules Journal Chemical Science MDPI Molecules Journal : Chemical Science : MDPI : Chemical Science : Molecules Journal
Mécanisme D'action
Propriétés
IUPAC Name |
(E)-N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-2-phenylethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c21-24(22,12-8-15-5-2-1-3-6-15)19-9-10-20-14-16(13-18-20)17-7-4-11-23-17/h1-8,11-14,19H,9-10H2/b12-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOOIXKIMFKTCIX-XYOKQWHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NCCN2C=C(C=N2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NCCN2C=C(C=N2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylethenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-[(2-chloroacetyl)amino]-3-(2,3-dimethylphenyl)propanoate](/img/structure/B2697778.png)
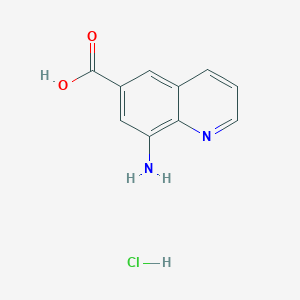
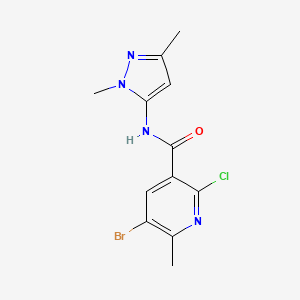
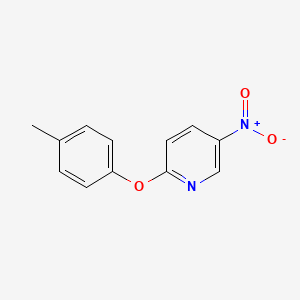

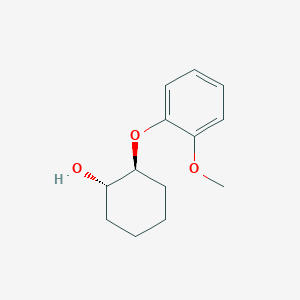
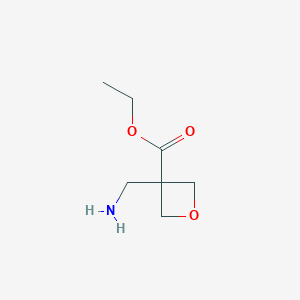
![5-((3,4-dichlorobenzyl)thio)-6-isopropyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2697789.png)




![N'-(4-chlorobenzoyl)-5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolecarbohydrazide](/img/structure/B2697800.png)
